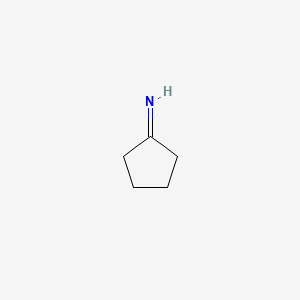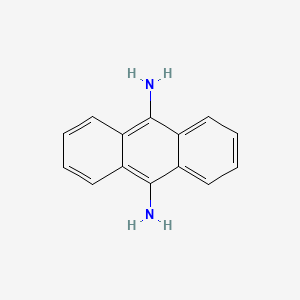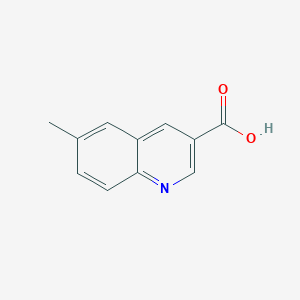
10,11-二氢-10-氧代-5H-二苯并(b,f)氮杂菲-5-甲腈
描述
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, also known as dibenzazepine-5-carbonitrile, is a heterocyclic compound that belongs to the class of tricyclic antidepressants. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
科学研究应用
Treatment of Epilepsy
The compound has been found to have a depressant effect on the central nervous system and is the active ingredient of pharmaceutical compositions used for the treatment of epilepsy . It’s particularly useful in managing psychosomatic disturbances related to this condition .
Management of Trigeminal Neuralgia
Trigeminal neuralgia, a chronic pain condition that affects the trigeminal nerve in the face, can also be managed using this compound . It helps to alleviate the intense, sudden burning or shock-like facial pains that characterize this condition .
Synthesis of Oxcarbazepine
The compound is used in the synthesis of Oxcarbazepine, a drug used primarily in the treatment of epilepsy . The process involves direct carbamoylation with isocyanic acid generated in situ from cyanates and acids, followed by acid hydrolysis of the enol ether .
Antiepileptic Activity in Animal Models
The compound and its pharmacologically active metabolite, 10-monohydroxy derivative (MHD; 10, 11-dihydro-10-hydro-carbamazepine; GP 47779), show potent antiepileptic activity in animal models . This is comparable to that of carbamazepine (Tegretol®) and phenytoin .
Central Nervous System Depressant
As a central nervous system depressant, the compound can be used to calm nerves and relax muscles . This makes it potentially useful in the treatment of conditions like anxiety and muscle spasms .
Pharmaceutical Research
The compound is also used in pharmaceutical research, particularly in the development of new drugs and treatments . Its unique properties make it a valuable resource in the exploration of new therapeutic approaches .
作用机制
Target of Action
The primary target of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, also known as Oxcarbazepine, is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade leads to the stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and reduction of synaptic impulse propagation .
Mode of Action
Oxcarbazepine and its active metabolite (MHD) exert their therapeutic effect by blocking voltage-sensitive sodium channels . This blockade stabilizes the overexcited neuron membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . As a result, the spread of seizure activity in the brain is prevented, and the abnormal firing of neurons is effectively reduced .
Biochemical Pathways
It is known that the drug works primarily by blocking voltage-sensitive sodium channels, which are crucial for the generation and propagation of action potentials in neurons . By inhibiting these channels, Oxcarbazepine prevents the spread of seizure activity and reduces the abnormal firing of neurons .
Pharmacokinetics
The pharmacokinetics of Oxcarbazepine involves its conversion into the active metabolite MHD. The reduction of the keto-group of Oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma
Result of Action
The result of Oxcarbazepine’s action is the effective reduction of seizure activity in the brain. By blocking voltage-sensitive sodium channels, Oxcarbazepine stabilizes overexcited neuron membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . This leads to a decrease in the abnormal firing of neurons, effectively reducing seizure activity .
属性
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKQCJQHACNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229360 | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
CAS RN |
78880-65-6 | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78880-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Oxo-10,11-dihydro-dibenzo(b,f)azepine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078880656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-OXO-10,11-DIHYDRO-DIBENZO(B,F)AZEPINE-5-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9ZC89P6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

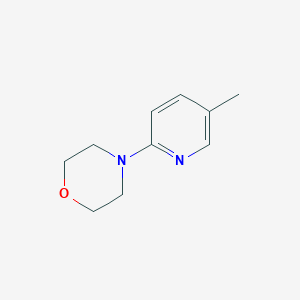

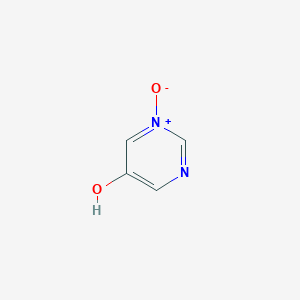
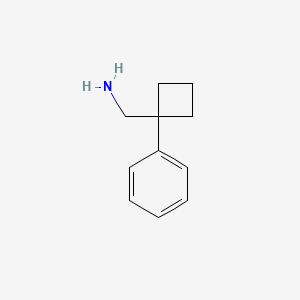



![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)
